molecular formula C8H14O3 B086831 trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid CAS No. 13380-84-2

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Cat. No.: B086831
CAS No.: 13380-84-2
M. Wt: 158.19 g/mol
InChI Key: VQMIUUBKKPIDBN-UHFFFAOYSA-N
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Description

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclohexane, featuring a hydroxymethyl group and a carboxylic acid group in a trans configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Cyclohexane: The synthesis begins with the oxidation of cyclohexane to cyclohexanone.

    Reaction with Formaldehyde: Cyclohexanone is then reacted with formaldehyde under basic conditions to form trans-4-(Hydroxymethyl)cyclohexanone.

    Dehydration: The final step involves the dehydration of trans-4-(Hydroxymethyl)cyclohexanone to yield trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid[][2].

Industrial Production Methods: Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield[2][2].

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activities and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid involves its interaction with various molecular targets and pathways. It can act as a precursor in biochemical pathways, leading to the formation of biologically active compounds. The hydroxymethyl and carboxylic acid groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

    cis-4-Hydroxycyclohexanecarboxylic Acid: Differing in the configuration of the hydroxyl group.

    trans-4-(Aminomethyl)cyclohexanecarboxylic Acid: Featuring an aminomethyl group instead of a hydroxymethyl group.

    trans-Methyl 4-(Hydroxymethyl)cyclohexanecarboxylate: A methyl ester derivative of the compound

Uniqueness:

Properties

IUPAC Name

4-(hydroxymethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMIUUBKKPIDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158375, DTXSID601241798
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
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Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-84-2, 73094-35-6, 66185-74-8
Record name 4-(Hydroxymethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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Record name trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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Reactant of Route 6
trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

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